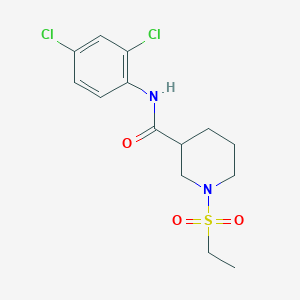
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as GSK-3β inhibitor, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory effects on glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various physiological processes, including cell signaling, gene expression, and metabolism.
Wirkmechanismus
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits its inhibitory effects on N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ by binding to its ATP-binding site, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including neuroprotection, mood regulation, and improvement in insulin sensitivity and glucose metabolism. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its specificity towards N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ, which allows for precise modulation of downstream signaling pathways. Additionally, its synthetic nature allows for easy modification and optimization of its chemical properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Zukünftige Richtungen
Of research include optimization of its chemical properties for improved efficacy and safety, as well as identification of novel targets and downstream signaling pathways for modulation. Additionally, further studies are needed to determine its potential in combination therapy with other drugs for synergistic effects.
Synthesemethoden
The synthesis of N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 5-amino-1H-indole-3-carboxylic acid with thionyl chloride to form 5-chloro-1H-indole-3-carboxylic acid. This intermediate is then reacted with propylamine and thiourea in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been found to exhibit neuroprotective effects by inhibiting N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to regulate mood and behavior in bipolar disorder patients by modulating the activity of N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ. In diabetes, N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been found to improve insulin sensitivity and glucose metabolism by inhibiting N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISDRRQSVCDFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6084519.png)
![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
methylene]acetamide](/img/structure/B6084568.png)